![molecular formula C8H15NO B1313097 4-(Dimethylamino)cyclohexanone CAS No. 40594-34-1](/img/structure/B1313097.png)
4-(Dimethylamino)cyclohexanone
Overview
Description
4-(Dimethylamino)cyclohexanone, also known as DMAC, is a tertiary amine with a ketonic functional group. It has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)cyclohexanone consists of a cyclohexanone ring with a dimethylamino group attached. The InChI code for the compound is 1S/C8H15NO/c1-9(2)7-3-5-8(10)6-4-7/h7H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
4-(Dimethylamino)cyclohexanone is a liquid at room temperature . It has a density of 1.0±0.1 g/cm³, a boiling point of 213.3±33.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has a polar surface area of 20.3 Ų .Scientific Research Applications
4-(Dimethylamino)cyclohexanone: Scientific Research Applications
Synthesis of Pyrazoloquinoline Derivatives: This compound is used in the synthesis of various pyrazole derivatives, which have significant activities as 5-a-reductase inhibitors, antiproliferative agents, antiparasitic agents, and herbicides. Pyrazolo[1,5-a]quinoline derivatives are developed for dopamine D4 antagonist agents, GPR109a agonist agents, and organic light-emitting devices .
Catalysis in Organic Synthesis: 4-(Dimethylamino)cyclohexanone has been applied as a starting molecule in the synthesis of benzylidene derivatives using catalysts such as Ag–Al2O3, Ag–MgO, and Ag–CeO2, yielding up to 60% .
Safety and Handling: The compound’s safety data sheet provides guidelines for handling and storage, indicating its use in environments that require strict safety measures .
Pharmaceutical Research: A related compound, 4-Dimethylamino-4-(p-tolyl)cyclohexanone (dimetamine), is an opioid analgesic with an arylcyclohexylamine chemical structure. It suggests potential pharmaceutical applications for 4-(Dimethylamino)cyclohexanone in analgesic potency studies .
Safety and Hazards
properties
IUPAC Name |
4-(dimethylamino)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9(2)7-3-5-8(10)6-4-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBFUMXVHAJSNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438804 | |
Record name | 4-(dimethylamino)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)cyclohexanone | |
CAS RN |
40594-34-1 | |
Record name | 4-(dimethylamino)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylamino)cyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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